Fluphenazine Hexadecanoate

Description

Properties

Molecular Formula |

C38H56F3N3O2S |

|---|---|

Molecular Weight |

675.9 g/mol |

IUPAC Name |

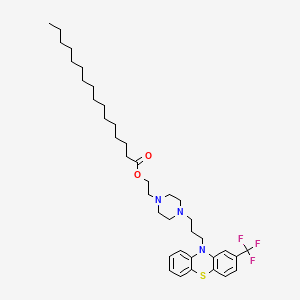

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl hexadecanoate |

InChI |

InChI=1S/C38H56F3N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-37(45)46-30-29-43-27-25-42(26-28-43)23-17-24-44-33-18-15-16-19-35(33)47-36-22-21-32(31-34(36)44)38(39,40)41/h15-16,18-19,21-22,31H,2-14,17,20,23-30H2,1H3 |

InChI Key |

QUMGDBURRTTYSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluphenazine Esters: Chemical Structure, Properties, and Analysis

Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of long-acting fluphenazine esters. Fluphenazine, a potent antipsychotic of the phenothiazine class, is chemically modified through esterification to create depot formulations for sustained release. While the decanoate ester is the most clinically prevalent and well-documented, this guide will also address the theoretical properties of the hexadecanoate ester, providing a comparative framework for researchers and drug development professionals. The narrative emphasizes the causal relationships between chemical structure and pharmacokinetic behavior, details analytical methodologies, and offers field-proven insights into its formulation and mechanism of action.

Introduction and Nomenclature

Fluphenazine is a high-potency, first-generation (typical) antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1][2] To overcome challenges with medication adherence in chronic conditions, long-acting injectable (LAI) formulations were developed. This is achieved by esterifying the terminal hydroxyl group of the fluphenazine molecule with a long-chain fatty acid. This process significantly increases the lipophilicity of the drug, making it suitable for formulation in an oil-based vehicle for intramuscular depot injection.

The most common long-acting ester is Fluphenazine Decanoate . The user's query specified Fluphenazine Hexadecanoate ; however, this variant is not commercially available or extensively documented in scientific literature. The principles of its chemistry and pharmacology would be analogous to the decanoate ester, with the longer 16-carbon hexadecanoate chain predicted to confer even greater lipophilicity and a potentially longer duration of action. This guide will focus on the well-characterized decanoate ester while drawing reasoned comparisons to the hypothetical hexadecanoate.

-

Fluphenazine Decanoate

-

This compound (Theoretical)

-

IUPAC Name: 2-[4-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl hexadecanoate

-

CAS Number: Not assigned.

-

Chemical Structure and Synthesis

The core structure of fluphenazine consists of a phenothiazine ring system with a trifluoromethyl group at the C-2 position, which increases its antipsychotic potency. A propylpiperazine side chain is attached to the nitrogen atom (N-10) of the phenothiazine ring. The terminal nitrogen of the piperazine ring is substituted with a hydroxyethyl group, which is the site of esterification.

Synthesis: The synthesis of fluphenazine esters is a straightforward esterification reaction. Fluphenazine free base is reacted with the corresponding acyl chloride (e.g., decanoyl chloride or hexadecanoyl chloride) in the presence of a suitable base to neutralize the resulting hydrochloric acid.

Caption: Synthetic pathway for Fluphenazine Esters.

Physicochemical Properties

The addition of the fatty acid ester dramatically alters the physicochemical properties of the parent fluphenazine molecule, most notably its solubility and lipophilicity (LogP). These changes are fundamental to its function as a long-acting therapeutic.

| Property | Fluphenazine (Parent Drug) | Fluphenazine Decanoate | This compound (Calculated) | Reference |

| Molecular Formula | C22H26F3N3OS | C32H44F3N3O2S | C38H56F3N3O2S | [4][6][7] |

| Molecular Weight | 437.5 g/mol | 591.77 g/mol | ~675.9 g/mol | [4][7][8] |

| Appearance | Solid | Pale yellow, viscous oil or oily solid | Predicted to be a waxy solid or highly viscous oil | [9][10] |

| Melting Point | 224-226 °C (as HCl salt) | 30-32 °C | Lower than decanoate, likely near room temp. | [4][10] |

| Water Solubility | 31.1 mg/L (at 37 °C) | Practically insoluble | Practically insoluble | [4][10] |

| Solubility (Organic) | Freely soluble in alcohol | Very soluble in ethanol, methylene chloride | Very soluble in nonpolar organic solvents | [4][10] |

| pKa | 7.9 | 7.32 (Predicted) | Similar to decanoate | [4][10] |

| LogP (Octanol/Water) | 4.36 | Significantly higher than parent | Higher than decanoate | [10] |

Pharmacology and Mechanism of Action

Mechanism of Action

The therapeutic effects of fluphenazine are not altered by esterification.[11] The active moiety remains fluphenazine. Its primary mechanism of action is the potent blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[7][12][13] This antagonism reduces dopaminergic neurotransmission, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][12] Fluphenazine also exhibits antagonist activity at other receptors, including D1, alpha-1 adrenergic, muscarinic M1, and histamine H1 receptors, which contributes to its side effect profile.[2][7]

Pharmacokinetics: The Role of the Ester Chain

The defining feature of fluphenazine esters is their unique pharmacokinetic profile, which is a direct consequence of their chemical structure and formulation.

-

Administration & Depot Formation: Fluphenazine decanoate is dissolved in a sterile oil vehicle (typically sesame oil) and administered via deep intramuscular injection.[7][11] Once in the muscle tissue, the oil forms a localized, drug-rich depot.

-

Slow Release: Due to its high lipophilicity and low aqueous solubility, the fluphenazine decanoate molecules partition very slowly from the oil depot into the surrounding interstitial fluid. This slow diffusion out of the depot is the rate-limiting step for drug absorption.[7]

-

Hydrolysis & Activation: Once in the systemic circulation, the ester bond of fluphenazine decanoate is rapidly hydrolyzed by plasma and tissue esterases to release the pharmacologically active fluphenazine and decanoic acid.[7][12] This makes fluphenazine decanoate a prodrug.[7]

-

Sustained Therapeutic Levels: This process of slow release and subsequent activation results in sustained, stable plasma concentrations of active fluphenazine over a period of 2 to 4 weeks from a single injection, improving patient compliance compared to daily oral medication.[12] The half-life of fluphenazine decanoate is approximately 6-10 days.[2][7]

A hexadecanoate ester, with its longer 16-carbon chain, would be even more lipophilic. This would be expected to result in even slower partitioning from the oil depot, leading to a longer duration of action, potentially requiring administration every 4-6 weeks or longer.

Caption: Pharmacokinetic pathway of Fluphenazine Decanoate.

Analytical Methodologies

The quantification of fluphenazine decanoate and its active metabolite in biological matrices is critical for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.

Example Protocol: HPLC-UV Analysis of Fluphenazine Decanoate in a Formulation

This protocol describes a self-validating system for determining the concentration of fluphenazine decanoate in its oil-based formulation. The causality behind the choices is to ensure accurate separation and quantification.

Objective: To quantify the concentration of fluphenazine decanoate in a sesame oil vehicle.

Methodology:

-

Standard Preparation:

-

Accurately weigh ~25 mg of Fluphenazine Decanoate reference standard.

-

Dissolve in a suitable solvent like methanol to make a 100 mL stock solution (250 µg/mL). Causality: Methanol is chosen for its ability to readily dissolve the lipophilic ester.

-

Perform serial dilutions of the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh a portion of the formulation equivalent to ~2.5 mg of fluphenazine decanoate.

-

Dilute with hexane to 10 mL. Causality: Hexane is used to dilute the oil vehicle and precipitate the more polar drug.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase. Causality: Reconstitution in the mobile phase ensures compatibility with the HPLC system and sharp peak shapes.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: A C18 column provides excellent retention and separation for lipophilic molecules like fluphenazine decanoate.

-

Mobile Phase: Acetonitrile:Water (85:15, v/v) with 0.1% trifluoroacetic acid (TFA). Causality: The high organic content (acetonitrile) is needed to elute the lipophilic analyte. TFA helps to protonate silanol groups and improve peak symmetry.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 254 nm. Causality: The phenothiazine ring system has a strong chromophore that absorbs well at this wavelength.

-

Column Temperature: 30°C.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Perform a linear regression analysis (R² > 0.995).

-

Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.

-

Caption: Experimental workflow for HPLC sample preparation.

Safety and Handling

Fluphenazine decanoate is a potent pharmaceutical compound and should be handled with appropriate care.

-

Storage: Store protected from light at a controlled temperature, typically below -20°C for long-term storage of the pure substance.[4] The formulated injection is stored according to the manufacturer's instructions.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the pure substance or formulations.[14] Avoid inhalation of aerosols and skin contact.[14]

-

Toxicity: Fluphenazine can cause significant central nervous system and cardiovascular side effects. It is a known teratogen. Handle with caution, especially for individuals of childbearing potential.

Conclusion

Fluphenazine esters, particularly the decanoate, represent a significant advancement in the management of chronic psychosis by transforming a daily oral medication into a long-acting injectable formulation. This is achieved through a deliberate chemical modification—esterification with a long-chain fatty acid—that fundamentally alters the drug's physicochemical properties to favor slow release from an intramuscular depot. The resulting pharmacokinetic profile ensures sustained therapeutic drug levels, which can dramatically improve patient outcomes. While this compound is not a common variant, its theoretical properties underscore the direct and predictable relationship between the length of the ester chain, lipophilicity, and the duration of therapeutic action, offering a valuable lesson for future prodrug design and development.

References

- Vertex AI Search. (n.d.). What is Fluphenazine Decanoate - Properties & Specifications.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Decanoate?

- RxList. (n.d.). Fluphenazine: Side Effects, Uses, Dosage, Interactions, Warnings.

- Wikipedia. (n.d.). Fluphenazine.

- National Center for Biotechnology Information. (n.d.). Fluphenazine - StatPearls. NCBI Bookshelf.

- ResearchGate. (n.d.). The synthesis route of the preparation of the fluphenazine analogues.

- ChemicalBook. (2025, October 29). Fluphenazine decanoate | 5002-47-1.

- U.S. Food and Drug Administration. (n.d.). FLUPHENAZINE DECANOATE. accessdata.fda.gov.

- Patsnap Synapse. (2023, October 3). Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.

- National Center for Biotechnology Information. (n.d.). Fluphenazine | C22H26F3N3OS | CID 3372. PubChem.

- DrugBank. (n.d.). Flufenazine Decanoate | Drug Information, Uses, Side Effects, Chemistry.

- SynZeal. (n.d.). Fluphenazine Decanoate Impurities.

- CymitQuimica. (n.d.). CAS 5002-47-1: Fluphenazine decanoate.

- precisionFDA. (n.d.). FLUPHENAZINE DECANOATE.

- CAS Common Chemistry. (n.d.). Fluphenazine decanoate.

- Pharmaffiliates. (n.d.). Fluphenazine Decanoate-impurities.

- MentalHealth.com. (n.d.). Fluphenazine Decanoate.

- PMC. (2025, April 28). Should we be Prescribing Fluphenazine Long-Acting Injectable Formulation?

- Long-Acting Injectable Selector Tool. (n.d.). Fluphenazine Decanoate.

- SAFETY DATA SHEET. (2024, February 19). Fluphenazine Decanoate Injection, USP.

Sources

- 1. Fluphenazine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CAS 5002-47-1: Fluphenazine decanoate | CymitQuimica [cymitquimica.com]

- 4. Fluphenazine decanoate | 5002-47-1 [chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Fluphenazine - Wikipedia [en.wikipedia.org]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. What is Fluphenazine Decanoate - Properties & Specifications [chemheterocycles.com]

- 10. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 13. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 14. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

An In-depth Technical Guide to Fluphenazine Hexadecanoate (CAS Number: 85137-32-2)

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of Fluphenazine Hexadecanoate, a long-acting injectable antipsychotic. This document synthesizes foundational knowledge of phenothiazines with specific insights into the development and characterization of long-chain fatty acid ester prodrugs.

Executive Summary

This compound is the hexadecanoate (palmitate) ester of fluphenazine, a potent first-generation antipsychotic of the phenothiazine class. As a long-acting injectable (LAI) prodrug, it is designed to provide sustained therapeutic concentrations of fluphenazine over an extended period, thereby improving medication adherence in patients with chronic psychotic disorders such as schizophrenia. The increased lipophilicity of the hexadecanoate moiety compared to the more commonly used decanoate ester suggests a potentially longer duration of action. This guide will delve into the physicochemical properties, synthesis, formulation considerations, analytical methodologies, and the pharmacological profile of this compound, drawing upon established principles of long-acting injectable drug design and data from its shorter-chain analogue, fluphenazine decanoate.

Introduction to Fluphenazine and the Rationale for Long-Acting Injectable Formulations

Fluphenazine is a well-established typical antipsychotic that primarily exerts its therapeutic effect through the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This action helps to alleviate the positive symptoms of schizophrenia, including hallucinations and delusions.[1] However, like other first-generation antipsychotics, its use is associated with a risk of extrapyramidal side effects.[1]

A significant challenge in the management of chronic schizophrenia is medication non-adherence, which can lead to relapse and rehospitalization. Long-acting injectable formulations were developed to address this issue by providing a sustained release of the active drug from a depot injection site, ensuring continuous therapeutic coverage for several weeks.[1][2] The esterification of fluphenazine with a long-chain fatty acid, such as hexadecanoic acid, creates a highly lipophilic prodrug that is slowly released from an oily vehicle and subsequently hydrolyzed by endogenous esterases to the active fluphenazine moiety.[3]

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce in publicly available literature, its physicochemical properties can be inferred from the known properties of fluphenazine and its decanoate ester, and the principles of lipid chemistry.

| Property | Fluphenazine | Fluphenazine Decanoate | This compound (Predicted) |

| CAS Number | 69-23-8 | 5002-47-1 | 85137-32-2 |

| Molecular Formula | C₂₂H₂₆F₃N₃OS | C₃₂H₄₄F₃N₃O₂S | C₃₈H₅₆F₃N₃O₂S |

| Molecular Weight | 437.52 g/mol | 591.8 g/mol | 675.93 g/mol |

| Appearance | Solid | Pale yellow-orange, viscous liquid or oily solid[4] | Viscous, oily liquid or waxy solid |

| Solubility | Insoluble in water; soluble in alcohol and chloroform | Very soluble in chloroform, ether, cyclohexane, methanol, ethanol; Insoluble in water[4] | Highly soluble in non-polar organic solvents and oils; Practically insoluble in water |

| LogP (Predicted) | ~4.36 | ~7.2-9.0[3] | >9.0 |

| Melting Point | 224-226 °C (as dihydrochloride)[4] | 30-32 °C[4] | Likely a low melting point solid or viscous liquid at room temperature |

Causality Behind Physicochemical Properties: The esterification of fluphenazine with hexadecanoic acid significantly increases the molecule's lipophilicity and molecular weight. This high lipophilicity is the primary driver for its suitability as a long-acting injectable. It ensures slow partitioning from the oily vehicle into the surrounding aqueous environment of the muscle tissue, which is the rate-limiting step in its absorption.[5] The insolubility in water is crucial for preventing dose dumping and maintaining a stable depot at the injection site.

Synthesis and Manufacturing Considerations

The synthesis of this compound follows a standard esterification reaction.

Synthetic Pathway

The most direct synthetic route involves the reaction of fluphenazine with palmitoyl chloride (hexadecanoyl chloride) in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol (Exemplary)

-

Dissolution: Dissolve fluphenazine in an anhydrous aprotic solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a stoichiometric equivalent of a base, such as pyridine or triethylamine, to the reaction mixture.

-

Acylation: Slowly add a solution of palmitoyl chloride in the same solvent to the reaction mixture at a controlled temperature (typically 0-5 °C to manage the exothermic reaction).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with water to remove the hydrochloride salt of the base. Subsequently, wash with a dilute aqueous acid solution and then with a dilute aqueous base solution to remove any unreacted starting materials or byproducts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude this compound using column chromatography on silica gel.

-

Final Product Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) and confirm its purity by HPLC.

Expertise in Experimental Choices: The choice of an aprotic solvent is critical to prevent hydrolysis of the highly reactive palmitoyl chloride. The use of an inert atmosphere minimizes the risk of oxidative degradation of the phenothiazine ring. Careful temperature control during the addition of the acyl chloride is necessary to prevent side reactions.

Formulation of Long-Acting Injectable Depot

The formulation of this compound as a long-acting injectable is designed to create a stable, sterile, and biocompatible depot from which the drug is slowly released.

Vehicle Selection

Given its high lipophilicity, this compound is formulated as a solution in a non-aqueous, biocompatible, and biodegradable oily vehicle. Sesame oil is a common vehicle for existing long-acting fluphenazine esters, such as the decanoate, and is a logical choice for the hexadecanoate.[2][6]

Excipients

-

Vehicle: Sesame oil (or other suitable vegetable oils like cottonseed or castor oil).[2]

-

Preservative: Benzyl alcohol is often included for its antimicrobial properties, especially in multi-dose vials.[6]

Manufacturing Process Workflow

Caption: Manufacturing workflow for this compound injection.

Analytical Methodologies

Robust analytical methods are essential for the quality control of both the active pharmaceutical ingredient (API) and the final drug product.

Identification

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): The retention time of the sample should match that of a reference standard.

Assay and Impurity Profiling

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at approximately 254 nm |

| Injection Volume | 10 - 20 µL |

| Sample Preparation | Dilution of the oily formulation in a suitable solvent (e.g., a mixture of hexane and isopropanol) followed by extraction of the analyte. |

Rationale for Method Parameters: A C18 column is suitable for the separation of lipophilic compounds. A gradient elution is necessary to effectively separate the highly retained this compound from less retained impurities, such as free fluphenazine. UV detection at 254 nm is appropriate due to the chromophore in the phenothiazine ring system.

Potential Impurities

Potential impurities that should be monitored include:

-

Free fluphenazine

-

Fluphenazine sulfoxide (an oxidative degradation product)[]

-

Unreacted starting materials and reagents from the synthesis[]

-

By-products of the esterification reaction[]

Pharmacology and Pharmacokinetics

Mechanism of Action

This compound is a prodrug and is pharmacologically inactive until it is hydrolyzed to free fluphenazine.[3] Fluphenazine acts as a potent antagonist at dopamine D1 and D2 receptors.[1] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway.[1]

Caption: Mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by slow absorption from the injection site, followed by hydrolysis to the active moiety.

| Pharmacokinetic Parameter | Fluphenazine Decanoate | This compound (Projected) |

| Time to Peak Plasma Concentration (Tmax) of Fluphenazine | 8-10 hours[8] | Likely similar or slightly longer |

| Half-life of Fluphenazine (after depot injection) | 7-10 days (single dose), up to 14 days (multiple doses)[3][5] | Expected to be longer than the decanoate ester, potentially > 4 weeks |

| Duration of Action | 2-4 weeks[1] | Potentially 4-6 weeks or longer |

"Flip-Flop" Kinetics: The rate of absorption of the prodrug from the depot is much slower than the rate of elimination of the active fluphenazine.[3] This results in "flip-flop" kinetics, where the apparent half-life of fluphenazine is determined by the absorption rate, not the elimination rate.[3] The increased lipophilicity of the hexadecanoate ester is expected to further slow its release from the oily depot, leading to a more prolonged duration of action compared to the decanoate ester.[3]

Clinical Considerations

This compound would be indicated for the long-term management of schizophrenia in patients who require continuous antipsychotic treatment and may have challenges with adherence to oral medication.[1] The potential for a longer dosing interval could offer further advantages in terms of patient convenience and reduced healthcare provider visits.

Adverse effects are expected to be consistent with those of fluphenazine, including extrapyramidal symptoms, tardive dyskinesia, and neuroleptic malignant syndrome.[9][10] Due to the long-acting nature of the formulation, adverse effects may be prolonged and more challenging to manage.

Conclusion

This compound represents a logical progression in the development of long-acting injectable antipsychotics, aiming to extend the duration of action and improve patient outcomes through enhanced medication adherence. While specific data for this particular ester is limited, a comprehensive understanding of its properties and performance can be extrapolated from the extensive knowledge of fluphenazine and its decanoate analogue. Further research and clinical studies are warranted to fully characterize the pharmacokinetic profile and clinical utility of this compound. This technical guide provides a solid foundation for researchers and drug development professionals embarking on the investigation and potential clinical application of this promising long-acting antipsychotic.

References

- Google Patents. (n.d.). Preparation method of permitil.

-

Wikipedia. (2024, December 23). Fluphenazine. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2002). Formulation of Fluphenazine Decanoate (100mg/4mL) Multiple Injection Form 2002. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, July 31). Fluphenazine. StatPearls. Retrieved February 6, 2026, from [Link]

-

MDPI. (2024, December 17). Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. Retrieved February 6, 2026, from [Link]

-

MIMS Philippines. (n.d.). Fluphenazine: Uses, Dosage, Side Effects and More. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). The synthesis route of the preparation of the fluphenazine analogues. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). Formulations comprising fluphenazine or derivatives thereof.

-

U.S. Food and Drug Administration. (n.d.). FLUPHENAZINE DECANOATE. accessdata.fda.gov. Retrieved February 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluphenazine. PubChem. Retrieved February 6, 2026, from [Link]

-

Basicmedical Key. (n.d.). Long-Acting Injectable Antipsychotics. Retrieved February 6, 2026, from [Link]

-

PubMed. (1977). [Comparison of the effects of pipothiazine palmitate and fluphenazine decanoate. Results of a multicenter double-blind trial]. Retrieved February 6, 2026, from [Link]

-

PubMed. (1981). Plasma Levels of Fluphenazine During Fluphenazine Decanoate Treatment in Schizophrenia. Retrieved February 6, 2026, from [Link]

-

Fresenius Kabi USA. (n.d.). Fluphenazine Decanoate. Retrieved February 6, 2026, from [Link]

-

Medscape. (n.d.). Modecate, Modecate Concentrate (fluphenazine) dosing, indications, interactions, adverse effects, and more. Retrieved February 6, 2026, from [Link]

-

Drugs.com. (2025, November 5). FluPHENAZine Monograph for Professionals. Retrieved February 6, 2026, from [Link]

-

Journal of Medicinal and Medical Chemistry. (n.d.). A Review on Fluphenazine Pharmacology and its Analytical Methods. Retrieved February 6, 2026, from [Link]

-

PubMed. (1973). A controlled one-year study of pipotiazine palmitate and fluphenazine decanoate in chronic schizophrenic syndromes. Evaluation of results at 6 and 12 months' trial. Retrieved February 6, 2026, from [Link]

-

ACS Publications. (1975). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. Retrieved February 6, 2026, from [Link]

-

Bioscience Biotechnology Research Communications. (2024). Method Development and Validation for Fluphenazine in Bulk and Pharmaceutical dosage form using High Performance Liquid Chromatography. Retrieved February 6, 2026, from [Link]

-

PubMed. (1978). A comparative study with pipothiazine palmitate and fluphenazine enanthate in the treatment of schizophrenic patients. Retrieved February 6, 2026, from [Link]

-

Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved February 6, 2026, from [Link]

-

Pharmacompass. (n.d.). Flufenazine Decanoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 6, 2026, from [Link]

-

AOCS. (2019, July 23). Fatty Acid Analysis by HPLC. Retrieved February 6, 2026, from [Link]

Sources

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluphenazine - Wikipedia [en.wikipedia.org]

- 4. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Long-Acting Injectable Antipsychotics | Basicmedical Key [basicmedicalkey.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 8. mims.com [mims.com]

- 9. reference.medscape.com [reference.medscape.com]

- 10. drugs.com [drugs.com]

An In-Depth Technical Guide to the Pharmacological Mechanism of Fluphenazine Hexadecanoate

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: The Rationale for Long-Acting Prodrugs in Neuroleptic Therapy

The management of chronic schizophrenia is often complicated by medication non-adherence, which is a primary predictor of relapse and re-hospitalization. The development of long-acting injectable (LAI) antipsychotics represents a pivotal strategy to mitigate this challenge. By creating a prodrug form of a potent antipsychotic like fluphenazine, we can engineer a delivery system that ensures sustained therapeutic concentrations over weeks, thereby improving patient outcomes. This guide delves into the core pharmacological mechanisms of fluphenazine hexadecanoate, a representative long-chain ester prodrug. We will deconstruct its journey from a dormant ester in an oil-based depot to an active dopamine receptor antagonist at the synaptic cleft, providing the technical rationale behind its design and the experimental workflows required for its validation. While the decanoate ester of fluphenazine is more extensively documented, the principles outlined here for the hexadecanoate ester are mechanistically identical, with the longer fatty acid chain logically predicting an even more extended pharmacokinetic profile.

Molecular Architecture and Formulation Strategy

This compound is a chemical entity born from a strategic fusion of two molecules: the active antipsychotic, fluphenazine, and a 16-carbon saturated fatty acid, hexadecanoic acid (palmitic acid).

-

Fluphenazine: A high-potency typical antipsychotic of the phenothiazine class. Its therapeutic efficacy is derived from its potent antagonism of dopamine D2 receptors.[1][2]

-

Hexadecanoic Acid: A long-chain fatty acid. Its role is not pharmacological but pharmaceutical. By forming an ester linkage with the terminal hydroxyl group of fluphenazine's side chain, it dramatically increases the molecule's lipophilicity.

This esterification is the cornerstone of the prodrug design. The resulting molecule is extremely hydrophobic, rendering it very poorly soluble in aqueous environments like blood and interstitial fluid.[3] To administer this lipophilic compound, it is dissolved in a sterile, non-aqueous vehicle, typically sesame oil.[4][5] This complete formulation—the this compound prodrug dissolved in an oil vehicle—is what constitutes the final depot injection product.

Pharmacokinetics: A Two-Stage Mechanism of Sustained Release

The clinical utility of this compound is entirely dependent on its unique pharmacokinetic profile, which can be understood as a "flip-flop" model where the slow absorption from the depot site, not the drug's elimination, becomes the rate-limiting step for its presence in the body.[6][7]

Stage 1: Depot Formation and Passive Diffusion

Upon deep intramuscular injection, the oil vehicle containing the dissolved prodrug forms a localized reservoir or "depot" within the muscle tissue.[6] The highly lipophilic this compound has a strong preference for remaining in this oil phase. However, a slow, concentration-gradient-driven partitioning occurs at the oil-water interface between the depot and the surrounding aqueous interstitial fluid. This process is the first and most critical rate-limiting step, governing the slow release of the prodrug from the injection site into systemic circulation.[8] The length of the fatty acid chain is directly proportional to the duration of action; a longer chain like hexadecanoate results in higher lipophilicity and thus a slower rate of partitioning compared to shorter esters like enanthate or decanoate.[3][9]

Stage 2: Enzymatic Bioactivation

Once the intact ester prodrug enters the bloodstream, it is still pharmacologically inactive. Its conversion to the active moiety, fluphenazine, is catalyzed by ubiquitous endogenous enzymes.

-

Catalyst: Non-specific carboxylesterases present in blood, the liver, and other tissues.[3]

-

Reaction: These enzymes hydrolyze the ester bond, cleaving the hexadecanoate chain and liberating the active fluphenazine.[3][10]

This enzymatic conversion is typically rapid once the prodrug is accessible in the aqueous environment of the plasma. Therefore, the rate at which active fluphenazine appears in the circulation is almost entirely dictated by the slow release from the oily depot.[11]

Caption: Prodrug activation pathway of this compound.

Pharmacodynamics: Target Engagement by the Active Moiety

The entire pharmacokinetic strategy is designed to deliver one molecule to its target: active fluphenazine. The therapeutic effects of fluphenazine are exerted through its interaction with multiple neurotransmitter systems in the central nervous system (CNS).[12]

-

Primary Mechanism: The antipsychotic action is primarily attributed to potent, high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[1][2][13] In psychosis, this pathway is characterized by hyperactivity of dopaminergic signaling; by blocking D2 receptors, fluphenazine reduces this overactivity, thereby alleviating positive symptoms like hallucinations and delusions.[12][14]

-

Secondary Receptor Interactions: Fluphenazine also exhibits affinity for other receptors, which contributes to both its therapeutic profile and its side effects.[12]

-

Serotonin (5-HT2) Receptors: Antagonism may contribute to its antipsychotic effects and potentially mitigate some extrapyramidal side effects.[12]

-

Alpha-1 Adrenergic Receptors: Blockade is associated with side effects such as orthostatic hypotension.[1]

-

Histamine (H1) Receptors: Antagonism contributes to sedative side effects.[12]

-

Muscarinic Acetylcholine Receptors: Blockade leads to anticholinergic side effects like dry mouth and constipation.[1][12]

-

Caption: Synaptic mechanism of action of active fluphenazine.

Experimental Validation Protocols

To validate the proposed mechanism, a series of well-defined experiments are essential. These protocols form a self-validating system, confirming each step from prodrug conversion to target engagement.

Protocol 1: In Vitro Prodrug Hydrolysis Assay

-

Objective: To confirm and quantify the enzymatic conversion of this compound to active fluphenazine.

-

Methodology:

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Reaction Mixture: In a temperature-controlled environment (37°C), add a small aliquot of the prodrug stock solution to a buffered solution (pH 7.4) containing the enzyme source (e.g., human plasma, liver microsomes, or purified carboxylesterase).

-

Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

-

Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentrations of both the remaining prodrug and the newly formed fluphenazine using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[2]

-

Data Analysis: Plot the concentration of fluphenazine versus time to determine the rate of hydrolysis. Calculate the in vitro half-life (t½) of the prodrug under these conditions.

-

Protocol 2: Pharmacokinetic Profiling in an Animal Model

-

Objective: To characterize the in vivo release, absorption, and conversion of the prodrug, demonstrating its long-acting profile.

-

Methodology:

-

Animal Model: Utilize a suitable species, such as Sprague-Dawley rats.

-

Administration: Administer a single intramuscular injection of the this compound formulation.

-

Blood Sampling: Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., 1, 6, 24, 48, 96 hours, and then daily or weekly for several weeks).

-

Plasma Processing: Process the blood samples to isolate plasma and store them at -80°C until analysis.

-

Bioanalysis: Quantify the plasma concentrations of both this compound and active fluphenazine using a validated LC-MS/MS assay, as described in the previous protocol.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time curves and calculate key parameters.

-

Caption: Experimental workflow for pharmacokinetic analysis.

Quantitative Data Summary

The following tables summarize the expected pharmacokinetic and pharmacodynamic parameters. Data are based on the well-studied fluphenazine decanoate as a proxy, with the expectation that the hexadecanoate ester would exhibit a longer half-life and time to peak concentration.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Oral Fluphenazine HCl | Fluphenazine Decanoate (IM) | This compound (IM, Projected) |

| Time to Peak (Tmax) | 2-4 hours | 24-72 hours[15] | > 72 hours |

| Apparent Half-Life (t½) | 14-16 hours[1] | 6-10 days[1] | > 10 days |

| Dosing Interval | 2-3 times daily[3] | Every 2-4 weeks[13] | Every 4-6 weeks or longer |

| Bioavailability | Variable (first-pass metabolism)[12] | High (bypasses first-pass)[6] | High (bypasses first-pass)[6] |

Table 2: Receptor Binding Profile of Active Fluphenazine

| Receptor Target | Action | Significance |

| Dopamine D2 | Potent Antagonist[2] | Primary antipsychotic effect[16] |

| Serotonin 5-HT2A | Antagonist[12] | Contributes to antipsychotic efficacy |

| Alpha-1 Adrenergic | Antagonist[1] | Orthostatic hypotension side effect |

| Histamine H1 | Antagonist[12] | Sedation side effect |

| Muscarinic M1 | Antagonist[1] | Anticholinergic side effects |

Conclusion

The pharmacological mechanism of this compound is a classic and elegant example of prodrug design aimed at solving a critical clinical problem. By reversibly masking the active fluphenazine with a long-chain fatty acid, a highly lipophilic and inactive molecule is created. When formulated in an oil vehicle for intramuscular injection, this prodrug establishes a depot from which it slowly leaches into the circulation. Subsequent and rapid enzymatic hydrolysis by systemic esterases liberates the active fluphenazine, which then engages its primary target, the dopamine D2 receptor, in the CNS. This multi-step, rate-limited process transforms a drug requiring multiple daily doses into a therapeutic agent that can be administered once every several weeks, providing the pharmacokinetic foundation for improved medication adherence and sustained management of psychosis.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Hydrochloride?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Fluphenazine Decanoate?

- Samara, E., & Qureshi, S. (n.d.). Fluphenazine decanoate (depot)

- HealthyPlace. (n.d.). Fluphenazine Decanoate Full Prescribing Information.

- Singh, H., & Tartar, J. (2023). Fluphenazine.

- Journal of Medicinal and Medical Chemistry. (2025). A Review on Fluphenazine Pharmacology and its Analytical Methods.

- U.S. Food and Drug Administration. (n.d.). FLUPHENAZINE DECANOATE.

- Patsnap Synapse. (2023, October 3). Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target.

- DailyMed. (n.d.). FLUPHENAZINE DECANOATE INJECTION, USP.

- University of Washington. (n.d.). Prodrug Metabolism.

- Edinoff, A. N., et al. (2021). Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview. PMC - NIH.

- Al-Salama, Z. T. (2024, May 14). A Practical Review of Long-Acting Injectable Antipsychotics. U.S. Pharmacist.

- Google Patents. (n.d.). Enzymatic ester hydrolysis.

- Jann, M. W. (2020). Clinical pharmacokinetics and pharmaceutical forms of long-acting injectable antipsychotics.

- Jann, M. W. (2014, August 1).

- Liv Hospital. (2026, February 4). 15 Typical Antipsychotics: First Generation Medications Explained.

Sources

- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jmedchem.com [jmedchem.com]

- 3. courses.washington.edu [courses.washington.edu]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. FLUPHENAZINE DECANOATE INJECTION, USP [dailymed.nlm.nih.gov]

- 6. uspharmacist.com [uspharmacist.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]

- 11. psychiatriki-journal.gr [psychiatriki-journal.gr]

- 12. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]

- 13. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]

- 14. int.livhospital.com [int.livhospital.com]

- 15. Fluphenazine Decanoate Full Prescribing Information | HealthyPlace [healthyplace.com]

- 16. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

Technical Guide: Fluphenazine Hexadecanoate as a Long-Acting Antipsychotic Depot Candidate

Executive Summary & Rationale

The "Molecular Anchor" Hypothesis

The clinical utility of long-acting injectable (LAI) antipsychotics is governed by the "flip-flop" pharmacokinetic model, where the rate of absorption (

While Fluphenazine Decanoate (C10) is the current gold standard, offering a 2–4 week dosing interval, adherence data suggests a clinical need for dosing intervals exceeding 4 weeks. Fluphenazine Hexadecanoate (Palmitate, C16) represents a high-potential candidate to bridge this gap. By increasing the carbon chain length from 10 to 16, we theoretically increase the partition coefficient (LogP), thereby reducing the solubility of the prodrug in the interstitial fluid and slowing the partitioning rate from the oil vehicle.

This guide outlines the development pathway for this compound, focusing on synthesis, formulation engineering, and pharmacokinetic validation.

Chemical Engineering & Synthesis

Objective: Synthesize this compound (FP) with >99% purity and <0.1% free acid content to prevent premature hydrolysis.

Reaction Mechanism

The synthesis utilizes a nucleophilic acyl substitution (esterification) between the primary alcohol of the fluphenazine base and palmitoyl chloride.

Critical Control Point (CCP): Moisture control is paramount. Palmitoyl chloride hydrolyzes rapidly in moist air to form palmitic acid, which is difficult to separate from the final ester and can catalyze degradation in the final depot.

Visualization: Synthetic Pathway

Caption: Nucleophilic acyl substitution pathway for the synthesis of this compound.

Synthesis Protocol (Bench Scale)

Reagents:

-

Fluphenazine Base (dried in vacuo)

-

Palmitoyl Chloride (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or Pyridine

-

Solvent: Anhydrous Acetone or Toluene

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with anhydrous acetone under a nitrogen blanket. Add Fluphenazine base and stir until dissolved.

-

Scavenger Addition: Add Triethylamine (TEA). This acts as an acid scavenger to neutralize the HCl by-product.

-

Acylation: Add Palmitoyl Chloride dropwise over 30 minutes, maintaining temperature at 0–5°C to suppress side reactions.

-

Reaction: Allow the mixture to warm to room temperature and reflux for 2–4 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

-

Quench: Quench reaction with ice-cold water.

-

Extraction: Extract the ester into Dichloromethane (DCM). Wash organic layer with 5% NaHCO3 (to remove palmitic acid) and brine.

-

Purification: Dry over MgSO4 and concentrate. Recrystallize from ethanol/hexane to obtain the waxy solid ester.

Formulation Science

The Vehicle System

The release rate is not solely intrinsic to the molecule; it is a function of the Drug-Oil Partition Coefficient .

| Parameter | Fluphenazine Decanoate (Standard) | This compound (Candidate) | Impact |

| Chain Length | C10 | C16 | Increased hydrophobicity |

| Predicted LogP | ~5.6 | ~8.2 | Slower partitioning into aqueous phase |

| Melting Point | 30–35°C | 45–50°C | Potential for microcrystalline depot issues |

| Vehicle | Sesame Oil | Sesame Oil / Viscoleo | Viscosity modulation required |

Formulation Protocol

Target Concentration: 25 mg/mL to 100 mg/mL (High concentration is feasible due to lipophilicity).

-

Vehicle Preparation: Sterilize Sesame Oil (USP grade) via dry heat (160°C for 2 hours) to depyrogenate and remove residual moisture.

-

Dissolution: Heat oil to 50°C (above the MP of Hexadecanoate). Add the ester and stir under nitrogen until clear.

-

Stabilization: Add Benzyl Alcohol (1.5% v/v) as a preservative and solubilizer.

-

Filtration: Filter through a 0.22 µm PVDF membrane (hydrophobic) for sterilization.

Pharmacokinetic Mechanism (The "Flip-Flop" Model)

The defining characteristic of this depot is that the absorption half-life (

The Hexadecanoate ester is biologically inactive. It must:

-

Partition from the oil depot into the lymphatic/interstitial fluid.

-

Hydrolyze via esterases (in plasma/tissue) to release the active Fluphenazine base.[2]

Visualization: PK Compartment Model

Caption: Flip-flop kinetic model. The depot-to-interface partitioning (

Validation Protocols

To validate the "Longer-Acting" hypothesis, you must prove that the release rate of Hexadecanoate is statistically slower than Decanoate.

In Vitro Release Testing (IVRT) - Modified Dialysis Method

Standard dissolution apparatus (USP 1 or 2) is unsuitable for oil depots. Use a dialysis bag method to simulate the depot-tissue interface.

Protocol:

-

Membrane: Regenerated cellulose dialysis tubing (MWCO 12-14 kDa).

-

Donor Phase: 1 mL of this compound in Sesame Oil (equivalent to 25 mg active).

-

Receptor Phase: Phosphate Buffered Saline (PBS) pH 7.4 + 0.5% Tween 80 (to maintain sink conditions) + 0.02% Sodium Azide.

-

Conditions: 37°C, constant agitation (100 rpm).

-

Sampling: Withdraw 1 mL receptor fluid at 24h intervals for 14 days. Replenish with fresh buffer.

-

Analysis: HPLC-UV at 254 nm.

-

Success Criteria: The Hexadecanoate release curve should show a lower slope (release rate constant) compared to a Decanoate control running in parallel.

In Vivo PK Study Design (Rat Model)

Design: Parallel group, single-dose IM study.

-

Group A: Fluphenazine Decanoate (25 mg/kg).

-

Group B: this compound (molar equivalent).

-

Sampling: Tail vein blood at Days 1, 3, 7, 14, 21, 28, 42, 56.

-

Analysis: LC-MS/MS detecting Fluphenazine Base (active) and the Ester (prodrug).

-

Key Metric: Mean Residence Time (MRT) and Terminal Half-life (

).

References

-

Jann, M. W., et al. (1985). "Clinical pharmacokinetics of the depot antipsychotics." Clinical Pharmacokinetics. Link

-

Marder, S. R., et al. (1989). "Fluphenazine decanoate (depot) and enanthate for schizophrenia."[3][4][5] Cochrane Database of Systematic Reviews. Link

-

Curry, S. H., & Whelpton, R. (1979).[6] "Kinetics of fluphenazine after fluphenazine dihydrochloride, enanthate and decanoate administration to man." British Journal of Clinical Pharmacology. Link

- Remington. (2020). The Science and Practice of Pharmacy, 23rd Edition. Pharmaceutical Press.

-

Altamura, A. C., et al. (2003). "Plasma concentrations of fluphenazine and its metabolites in patients treated with fluphenazine decanoate." International Clinical Psychopharmacology. Link

Sources

- 1. The pharmacokinetics of long-acting antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depot fluphenazine decanoate and enanthate for schizophrenia | Cochrane [cochrane.org]

- 4. Fluphenazine decanoate (depot) and enanthate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Depot fluphenazine decanoate and enanthate for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Labyrinth of Form: A Technical Guide to the Thermodynamic Stability of Fluphenazine Hexadecanoate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the critical yet often overlooked aspect of solid-state chemistry in long-acting injectable antipsychotics: the thermodynamic stability of fluphenazine hexadecanoate polymorphs. As the pharmaceutical industry increasingly relies on complex formulations to enhance therapeutic efficacy and patient compliance, a profound understanding of the physical forms of active pharmaceutical ingredients (APIs) is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, dissolution rate, bioavailability, and stability.[1][2] For a long-acting injectable like this compound, where consistent drug release is critical, ensuring the use of the most stable polymorphic form is not just a matter of quality control, but of therapeutic success.

This document provides a comprehensive framework for elucidating the thermodynamic relationships between the potential polymorphs of this compound. It is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Phenomenon of Polymorphism: A Primer

Polymorphism arises from different arrangements of molecules in the crystal lattice, leading to distinct physical and chemical properties.[2] These different forms, or polymorphs, can be broadly classified into two categories based on their thermodynamic relationship:

-

Monotropes: One polymorph is the most stable form at all temperatures below the melting point, while the other forms are metastable. The metastable forms will, under appropriate conditions, convert to the stable form.

-

Enantiotropes: The stability of the polymorphs is dependent on temperature. One form is stable below a certain transition temperature, while another form is stable above it.

The thermodynamic stability relationship between polymorphs is governed by their Gibbs free energy. The polymorph with the lowest Gibbs free energy at a given temperature and pressure is the most stable.[3]

Identifying and Characterizing this compound Polymorphs: An Experimental Workflow

A systematic approach is essential for the comprehensive characterization of this compound polymorphs. The following workflow outlines the key experimental techniques and the rationale behind their application.

Figure 2: A van't Hoff plot illustrating the solubility of two enantiotropic polymorphs as a function of temperature.

Slurry Conversion Experiments

Slurry conversion experiments provide definitive evidence of the thermodynamic stability relationship. In this method, a mixture of two polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the metastable form will dissolve and recrystallize as the more stable form. Monitoring the solid phase by PXRD will reveal the direction of transformation.

Protocol: Slurry Conversion Experiment

-

Preparation: Prepare a saturated solution of this compound in a relevant solvent (e.g., sesame oil) at the desired temperature.

-

Addition of Polymorphs: Add an excess of a 1:1 mixture of Form I and Form II to the saturated solution.

-

Equilibration: Stir the slurry at a constant temperature for a defined period (e.g., 24, 48, 72 hours).

-

Sampling: At each time point, withdraw a small aliquot of the solid material.

-

Analysis: Analyze the solid phase by PXRD to determine the relative amounts of each polymorph.

Thermodynamic Rules

Several empirical rules can provide a preliminary assessment of the thermodynamic relationship between polymorphs based on thermal data:

-

Heat of Fusion Rule: For an enantiotropic system, the polymorph with the higher melting point will have the lower heat of fusion. [4]For a monotropic system, the higher melting polymorph will have the higher heat of fusion. Based on the hypothetical data in the table above, the relationship between Form I and Form II would be predicted to be monotropic, with Form I being the stable form.

Implications for Drug Development and Manufacturing

The identification of the most thermodynamically stable polymorph of this compound is a critical milestone in the drug development process. The use of a metastable form in a long-acting injectable formulation could lead to a gradual conversion to the more stable, less soluble form, potentially altering the drug release profile and compromising therapeutic efficacy.

Therefore, robust solid-state characterization and stability studies are essential to:

-

Select the optimal polymorph for development: This ensures consistent product performance and bioavailability.

-

Develop a robust crystallization process: This guarantees the consistent production of the desired polymorph.

-

Establish appropriate storage conditions: This prevents any unwanted polymorphic transformations during the product's shelf life.

Conclusion

The thermodynamic stability of this compound polymorphs is a complex but manageable aspect of pharmaceutical development. A systematic and multi-technique approach, as outlined in this guide, is essential for a comprehensive understanding of the solid-state landscape of this important long-acting antipsychotic. By investing in thorough polymorphic screening and characterization, researchers and drug development professionals can mitigate risks, ensure product quality, and ultimately deliver safer and more effective treatments to patients.

References

-

Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. (2021). PMC. [Link]

-

Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent. [Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI. [Link]

-

Preparation, Characterization and Evaluation of Fluconazole Polymorphs. (2015). ResearchGate. [Link]

-

Fluphenazine. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (n.d.). Taylor & Francis Online. [Link]

-

Fluphenazine. (n.d.). PubChem. [Link]

-

Application of Thermal Analysis in Pharmaceutical Field - Revefenacin. (n.d.). Ami Instruments. [Link]

-

X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020). PMC. [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments. [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC. [Link]

-

Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis Online Publishing. [Link]

-

Spectroscopic Properties and Biological Activity of Fluphenazine Conjugates with Gold Nanoparticles. (2024). MDPI. [Link]

-

Design of experiment for fluphenazine hydrochloride 2.5 mg table using extra granular material - magnesium stearate with novel technology. (2023). ResearchGate. [Link]

-

Thermal analysis of liquid state perphenazine and fluphenazine drugs. (2024). American Chemical Society. [Link]

-

Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. (n.d.). MDPI. [Link]

-

An insight into thermodynamic relationship between polymorphic forms of efavirenz. (n.d.). PubMed. [Link]

-

Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis. (n.d.). Journal of Young Pharmacists. [Link]

-

X-ray diffraction patterns: (a) palmitic acid, (b) Zn/Al palmitate, (c)... (n.d.). ResearchGate. [Link]

-

Solid state characterization of chloramphenicol palmitate. Raman spectroscopy applied to pharmaceutical polymorphs. (n.d.). ResearchGate. [Link]

-

Thermodynamics of Polymorphs. (n.d.). ResearchGate. [Link]

-

An update on recently approved long-acting injectable second-generation antipsychotics: Knowns and unknowns regarding their use. (2022). PMC. [Link]

-

Raman and IR spectroscopic studies of fenamates--conformational differences in polymorphs of flufenamic acid, mefenamic acid and tolfenamic acid. (n.d.). PubMed. [Link]

-

Long-acting injectable formulations of antipsychotic drugs for the treatment of schizophrenia. (n.d.). SpringerLink. [Link]

-

Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions. (2022). MDPI. [Link]

-

How to Analyze Drugs Using X-ray Diffraction. (n.d.). ICDD. [Link]

-

Polymorphic Identification Using Raman Microscopy. (2014). AZoM. [Link]

-

A Practical Review of Long-Acting Injectable Antipsychotics. (2024). U.S. Pharmacist. [Link]

-

Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.). Cleveland State University. [Link]

-

Inferring thermodynamic stability relationship of polymorphs from melting data. (n.d.). PubMed. [Link]

-

High-Resolution Non-Invasive X-ray Diffraction Analysis of Artists' Paints. (2021). arXiv. [Link]

-

Preparation and characterization of polymorphs of the glucocorticoid deflazacort. (2014). PubMed. [Link]

-

Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. (n.d.). OPUS. [Link]

-

Consideration of Long-Acting Injectable Antipsychotics for Polypharmacy Regimen in the Treatment of Schizophrenia: Put It on the Table or Not?. (n.d.). PMC. [Link]

-

Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. (n.d.). Pharmaceutical Technology. [Link]

-

High-Pressure Thermophysical Properties of Eight Paraffinic, Naphthenic, Polyalphaolefin and Ester Base Oils. (2023). MDPI. [Link]

Sources

- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. Inferring thermodynamic stability relationship of polymorphs from melting data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Method Development for Fluphenazine Hexadecanoate

Executive Summary & Scientific Context

Fluphenazine Hexadecanoate (Fluphenazine Palmitate) represents a novel or specialized long-acting prodrug of the phenothiazine antipsychotic fluphenazine. While the Decanoate (C10) and Enanthate (C7) esters are pharmacopoeial standards, the Hexadecanoate (C16) ester presents unique analytical challenges due to its extreme lipophilicity.

This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy. Unlike standard protocols for the hydrochloride salt, this method addresses the critical "hydrophobicity trap"—the difficulty of eluting a C16-ester from a C18 stationary phase without co-eluting with the oil vehicle (often sesame or coconut oil).

Key Technical Challenges:

-

Extreme Retention: The C16 chain increases LogP significantly compared to the Decanoate, requiring high-strength organic modifiers (Acetonitrile/THF).

-

Matrix Interference: Separating a lipophilic drug from a lipophilic oil vehicle requires precise gradient control or specific extraction techniques.

-

Solubility: The analyte is insoluble in standard aqueous mobile phases, necessitating non-aqueous or high-organic sample diluents.

Physicochemical Profile & Chromatographic Strategy[1][2][3][4][5][6]

Understanding the molecule is the first step in method design.

| Parameter | Fluphenazine Decanoate (Standard) | This compound (Target) | Impact on HPLC |

| Ester Chain | C10 (Capric Acid) | C16 (Palmitic Acid) | Drastically increased retention time. |

| LogP (Approx) | ~5.5 - 6.0 | ~7.5 - 8.5 | Requires stronger elution solvent (ACN > MeOH). |

| Solubility | Oils, Ethanol, Acetone | Oils, Hexane, THF, DCM | Sample diluent must be compatible with Mobile Phase B. |

| UV Max | ~254-260 nm | ~254-260 nm | Phenothiazine ring remains the chromophore. |

Method Development Logic Flow

The following decision tree illustrates the critical choices made to accommodate the C16 ester.

Figure 1: Strategic decision pathway for analyzing highly lipophilic esters.

Protocol 1: Sample Preparation (Oil Depot Formulation)

Direct injection of oil formulations is possible but degrades column life. A Liquid-Liquid Extraction (LLE) or a "Dilute-and-Shoot" with strong solvents is recommended.

Objective: Solubilize the hexadecanoate ester while ensuring compatibility with the HPLC mobile phase.

Reagents

-

Solvent A: Acetonitrile (HPLC Grade)[1]

-

Solvent B: 2-Propanol (IPA) or Tetrahydrofuran (THF) – Required to solubilize the C16 chain and oil.

-

Internal Standard (Optional): Fluphenazine Decanoate (if available) serves as an excellent structural analog IS.

Workflow Steps

-

Weighing: Accurately weigh 1.0 mL (approx. 900 mg) of the oil formulation into a 50 mL volumetric flask.

-

Dissolution: Add 10 mL of THF or IPA . Sonicate for 10 minutes to ensure complete dissolution of the oil and drug.

-

Dilution: Make up to volume with Acetonitrile .

-

Note: The small amount of THF/IPA aids solubility, while the bulk Acetonitrile matches the mobile phase.

-

-

Filtration: Filter through a 0.45 µm PTFE (Teflon) syringe filter.

-

Warning: Do not use Nylon filters; they may bind lipophilic esters or degrade in THF.

-

-

Final Dilution: Dilute an aliquot 1:10 with Mobile Phase B (Acetonitrile) to reach the target concentration (e.g., 50 µg/mL).

Figure 2: Sample preparation workflow ensuring lipid solubility and filtration.[2]

Protocol 2: Instrumental Parameters (The Method)

This method uses a C8 column to reduce the excessive retention time caused by the hexadecanoate chain, combined with a high-strength organic gradient.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C8 (Octyl) or C18 (Wide Pore), 150 x 4.6 mm, 5 µm | C8 provides adequate retention for the C16 ester without the excessive run times of C18. |

| Mobile Phase A | 0.1% TFA in Water | Acidic pH suppresses silanol activity; keeps piperazine ring protonated (improves peak shape). |

| Mobile Phase B | Acetonitrile : IPA (90:10 v/v) | ACN is the main driver; IPA ensures elution of the long fatty chain and cleans oil residue. |

| Flow Rate | 1.2 mL/min | Slightly higher flow to expedite elution of late peaks. |

| Temperature | 40°C | Elevated temperature lowers viscosity and improves mass transfer for large molecules. |

| Detection | UV @ 254 nm | Max absorption for the phenothiazine nucleus. |

| Injection Vol | 10 - 20 µL | Standard volume. |

Gradient Program

The gradient is aggressive to ensure the C16 ester elutes and the column is cleaned of the oil vehicle.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Event |

| 0.0 | 40 | 60 | Initial hold |

| 2.0 | 40 | 60 | Isocratic hold |

| 12.0 | 5 | 95 | Linear ramp to elute Hexadecanoate |

| 18.0 | 0 | 100 | Wash Step: Remove oil matrix |

| 20.0 | 0 | 100 | Hold Wash |

| 20.1 | 40 | 60 | Return to initial |

| 25.0 | 40 | 60 | Re-equilibration |

Expected Retention Time: this compound should elute between 10–14 minutes . The oil vehicle (triglycerides) will elute during the 100% B wash (18–20 min).

Validation & Troubleshooting

Critical Validation Parameters (USP <1225>)

-

Specificity: Inject a "Placebo" (sesame oil without drug) extracted via Protocol 1. Ensure no peaks interfere at the retention time of the Hexadecanoate.

-

Linearity: Prepare standards in ACN ranging from 10 µg/mL to 200 µg/mL.

should be > 0.999.[3][4] -

Carryover: Because the analyte is highly lipophilic, it may stick to the injector loop. Inject a blank (100% ACN) after the highest standard. If carryover > 0.1%, increase the needle wash solvent strength (e.g., 50:50 MeOH:THF).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with residual silanols. | Add 5mM Ammonium Acetate to Mobile Phase A or use a "Base Deactivated" (BD) column. |

| Drifting Baseline | Oil accumulation on the column. | Increase the "Wash Step" (100% B) duration or inject a THF bolus periodically to clean the column. |

| Double Peaks | Hydrolysis of the ester. | Ensure samples are prepared fresh. Fluphenazine esters can hydrolyze to free Fluphenazine (early eluting peak). |

| No Elution | Analyte too retained. | Switch to a C4 column or increase IPA content in Mobile Phase B to 20%. |

References

The following references provide the foundational methodology for phenothiazine ester analysis, upon which this hexadecanoate-specific protocol is built.

-

World Health Organization (WHO). The International Pharmacopoeia: Fluphenazine Decanoate Injection. Available at: [Link] (Accessed Oct 2023).

-

Heydari, R. (2021). HPLC Method Development for Phenothiazine Derivatives. ResearchGate.[3] Available at: [Link] (Accessed Oct 2023).

- Skoog, D. A., et al.Principles of Instrumental Analysis. (Standard text for RP-HPLC mechanisms regarding lipophilic retention).

Note: Specific literature on the "Hexadecanoate" ester is rare; this method is an adaptation of the standard Decanoate protocols, modified for higher lipophilicity (LogP).

Sources

Preparation of fluphenazine hexadecanoate reference standards

Application Note: Preparation and Certification of Fluphenazine Hexadecanoate Reference Standards

Abstract

This application note details the protocol for the synthesis, purification, and certification of This compound (Fluphenazine Palmitate; CAS 85137-32-2) as a primary reference standard. While Fluphenazine Decanoate and Enanthate are common pharmacopeial depots, the Hexadecanoate ester serves as a critical impurity standard and a research tool for ultra-long-acting formulation development. This guide provides a self-validating workflow to achieve

Introduction & Strategic Rationale

In the development of long-acting injectable (LAI) antipsychotics, esterification of the phenothiazine hydroxyl group dictates the release kinetics. This compound (

Why this Reference Standard is Critical:

-

Impurity Profiling: Palmitic acid is a common contaminant in decanoic acid feedstocks. Consequently, this compound is a potential "Process-Related Impurity" in commercial Fluphenazine Decanoate batches.

-

Prodrug Research: It serves as a benchmark for developing next-generation hydrophobic prodrugs.

Retrosynthetic Analysis & Reagent Selection

To produce a certified reference material (CRM), we utilize a Schotten-Baumann esterification approach under anhydrous conditions. This method is preferred over enzymatic routes for standard preparation due to its high conversion rates and ease of purification.

-

Precursor A: Fluphenazine Base (liberated from Dihydrochloride salt).

-

Precursor B: Palmitoyl Chloride (Hexadecanoyl chloride).

-

Catalyst/Base: Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP).[1]

-

Solvent: Dichloromethane (DCM) (anhydrous).[1]

Reaction Scheme:

Experimental Protocols

Protocol A: Preparation of Fluphenazine Base

Note: Commercial Fluphenazine is often supplied as the dihydrochloride salt (

-

Dissolution: Dissolve 5.0 g of Fluphenazine Dihydrochloride in 50 mL of HPLC-grade water.

-

Neutralization: Slowly add 10% NaOH solution while stirring until pH reaches 10–11. The solution will become cloudy as the free base precipitates.

-

Extraction: Extract the aqueous mixture with

mL of Dichloromethane (DCM). -

Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (

), and filter. -

Concentration: Evaporate the solvent under reduced pressure to yield a viscous yellow oil (Fluphenazine Base).[2] Verify moisture content is

by Karl Fischer titration before proceeding.

Protocol B: Synthesis of this compound

| Parameter | Specification |

| Scale | 2.0 g (Fluphenazine Base) |

| Limiting Reagent | Fluphenazine Base (4.57 mmol) |

| Acylating Agent | Palmitoyl Chloride (5.50 mmol, 1.2 eq) |

| Base | Triethylamine (6.85 mmol, 1.5 eq) |

| Temperature | |

| Time | 4–6 Hours |

Step-by-Step Procedure:

-

Setup: Purge a 100 mL round-bottom flask with dry Nitrogen. Add 2.0 g of Fluphenazine Base and 20 mL of anhydrous DCM.

-

Activation: Add 0.7 mL of Triethylamine (TEA) and a catalytic amount (10 mg) of DMAP. Cool the mixture to

in an ice bath. -

Addition: Dissolve 1.51 g of Palmitoyl Chloride in 5 mL anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes to prevent exotherms.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile Phase: DCM:MeOH 95:5). The starting material (

) should disappear, replaced by the non-polar ester ( -

Quenching: Quench the reaction by adding 10 mL of saturated Sodium Bicarbonate (

) solution.

Protocol C: Purification (The "Reference Grade" Standard)

Crude yield is insufficient for reference standards. Two-stage purification is mandatory.

Stage 1: Flash Column Chromatography

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Eluent Gradient: Start with 100% DCM, then graduate to 98:2 DCM:Methanol.

-

Collection: Collect fractions containing the high-

spot. Evaporate to dryness.

Stage 2: Recrystallization [2]

-

Solvent: Acetone/Hexane (1:1 v/v) or pure Methanol.

-

Method: Dissolve the semi-solid residue in minimal hot solvent (

). Cool slowly to -

Result: this compound typically crystallizes as a waxy white-to-pale-yellow solid.[1]

-

Drying: Dry under high vacuum (0.1 mbar) at

for 24 hours to remove residual solvents.

Characterization & Validation (Co A Generation)

To certify the material as a Reference Standard, the following data must be generated.

Acceptance Criteria Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow waxy solid |

| Identification A | Confirms structure; Palmitoyl chain signals ( | |

| Identification B | IR Spectroscopy (KBr) | Ester carbonyl peak at |

| Mass Spectrometry | LC-MS (ESI+) | |

| Purity (Chromatographic) | HPLC-UV (254 nm) | |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

| Assay | Mass Balance / qNMR |

HPLC Method for Purity Assessment

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

).[1] -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 50% B to 95% B over 20 mins. Hold 95% B for 10 mins.

-

Rationale: The high lipophilicity of the hexadecanoate requires a high organic content to elute.

Visualization of Workflows

Figure 1: Synthesis & Purification Logic

Caption: Step-by-step workflow for the conversion of Fluphenazine salt to high-purity Hexadecanoate ester.

Figure 2: Reference Standard Qualification Pathway

Caption: Analytical battery required to certify the synthesized material as a Reference Standard.

Handling and Stability

-

Storage: Store at

in amber glass vials under Argon/Nitrogen. -

Stability: Esters are susceptible to hydrolysis.[5] Avoid exposure to moisture and extreme pH. Re-test purity annually.

-

Safety: Fluphenazine is a potent neuroleptic. Handle all powders in a fume hood or glovebox. Wear full PPE (Tyvek suit, nitrile gloves, respirator).

References

-

Simson Pharma. Fluphenazine Palmitate Technical Data Sheet. CAS 85137-32-2.[1][7][8] Retrieved from [1]

-

United States Pharmacopeia (USP). Fluphenazine Decanoate Injection Monograph. USP-NF.[1][3][4][9] Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3372: Fluphenazine. Retrieved from [1]

-

Organic Chemistry Portal. Yamaguchi Esterification and Schotten-Baumann Conditions. Retrieved from

-

Tomer, S., & Rathod, D. (2024).[10] Synthesis of Fluphenazine Decanoate using Candida Antarctica Lipase B Enzyme. International Journal of Professional Studies. Retrieved from [1]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. "An Improved Process For The Preparation Of Fluphenazine" [quickcompany.in]

- 3. scribd.com [scribd.com]

- 4. drugfuture.com [drugfuture.com]

- 5. pioneerpublisher.com [pioneerpublisher.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Fluphenazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ijps.in [ijps.in]

Technical Application Note: Solvent Systems for the Purification of Fluphenazine Hexadecanoate via Recrystallization

Abstract